REACTION_CXSMILES
|
[OH-:1].[K+].[O:3]=[C:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5]1.[C:15](O)(=[O:17])C.[C:19](O)(=O)C.IC1C=CC=CC=1.C(OCC)(=O)C>CO>[OH:1][CH:9]1[C:4]([O:17][CH3:15])([O:3][CH3:19])[CH2:5][CH2:6][N:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:8]1 |f:0.1,3.4.5|
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Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
26.4 mL
|
Type
|
reactant
|
Smiles
|
O=C1CCN(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
84.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for an additional 30 minutes under an atmosphere of N2 at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
|
To it, in small portions over approximately 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
was kept near 0° C. throughout this time
|
Type
|
STIRRING
|
Details
|
The reaction was stirred overnight under an atmosphere of N2
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
gradually reaching room temperature
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
To the residue was added approximately 50 mL water
|
Type
|
EXTRACTION
|
Details
|
from this mixture was extracted the crude product with ethyl acetate (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1CN(CCC1(OC)OC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.74 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |